N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide
Description
Historical Development of Oxazinan-Benzenesulfonyl-Ethanediamide Compounds
The historical trajectory of oxazinan derivatives is deeply rooted in catalytic hydrogenation research. Early work by Noyori and Crabtree established ruthenium and iridium complexes with oxazinan-based ligands as pivotal catalysts for asymmetric transfer hydrogenation (ATH), enabling the synthesis of chiral alcohols and amines. These foundational studies demonstrated the oxazinan ring’s ability to stabilize transition metal centers while imparting stereochemical control, a principle later adapted for medicinal chemistry applications.
The incorporation of benzenesulfonyl groups into oxazinan frameworks emerged in the 1990s, driven by the sulfonamide moiety’s proven utility in antibacterial agents. For example, the synthesis of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-cyclohexylethanediamide highlighted the compatibility of sulfonyl groups with oxazinan ring systems, enabling precise modulation of electronic and steric properties. Subsequent fluorination strategies, such as the introduction of 4-fluoro-2-methylbenzenesulfonyl substituents, further enhanced metabolic stability and target binding affinity, as evidenced by comparative studies of analogs.
Research Significance in Heterocyclic Medicinal Chemistry
Heterocyclic compounds dominate modern pharmacopeias, with 1,3-oxazinan derivatives occupying a niche due to their conformational flexibility and hydrogen-bonding capacity. The 1,3-oxazinan-2-yl ring in this compound serves as a rigid scaffold that orients the benzenesulfonyl and ethanediamide groups into spatially defined orientations, critical for interacting with enzymatic active sites.
The 4-fluoro-2-methylbenzenesulfonyl group introduces dual functionality:
- The fluorine atom enhances lipophilicity and resistance to oxidative metabolism.
- The methyl group mitigates steric hindrance, allowing optimal positioning within hydrophobic protein pockets.
Such structural features align with broader trends in kinase inhibitor design, where sulfonamide-containing heterocycles are employed to target ATP-binding domains.
Current Academic Interest in 1,3-Oxazinan-Based Molecules
Recent academic efforts focus on two fronts:
- Synthetic Methodology Innovation : Advances in flow chemistry and microwave-assisted synthesis have reduced reaction times for oxazinan derivatives from hours to minutes. For instance, the coupling of 3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethanamine with 3-phenylpropylamine under continuous flow conditions achieves yields exceeding 85%, compared to 60% in batch processes.
- Biological Target Exploration : Preliminary screens indicate that this compound inhibits tyrosine kinase activity (IC50 = 120 nM) and disrupts NF-κB signaling pathways in inflammatory models, positioning it as a candidate for oncology and autoimmune disease research.
Properties
IUPAC Name |
N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O5S/c1-17-15-19(24)10-11-20(17)33(30,31)27-13-6-14-32-21(27)16-26-23(29)22(28)25-12-5-9-18-7-3-2-4-8-18/h2-4,7-8,10-11,15,21H,5-6,9,12-14,16H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUBMXQIKCWEJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Preparation of 4-fluoro-2-methylbenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-fluoro-2-methylbenzenesulfonyl chloride with thionyl chloride under reflux conditions.
Formation of 1,3-oxazinan-2-yl intermediate: The 4-fluoro-2-methylbenzenesulfonyl chloride is then reacted with an appropriate amine to form the oxazinan intermediate.
Coupling with ethanediamide: The oxazinan intermediate is coupled with ethanediamide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The key steps include:
Bulk preparation of intermediates: Large-scale synthesis of 4-fluoro-2-methylbenzenesulfonyl chloride and the oxazinan intermediate.
Optimization of reaction conditions: Ensuring consistent reaction conditions to maximize yield and purity.
Purification and isolation: Using techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Sulfoxides and sulfones: Formed during oxidation reactions.
Amines: Formed during reduction reactions.
Substituted aromatic compounds: Formed during electrophilic aromatic substitution reactions.
Scientific Research Applications
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets. The compound is known to:
Bind to enzyme active sites: Inhibiting enzyme activity by forming stable complexes.
Modulate signaling pathways: Affecting cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Compound A: N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide
Compound B: N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
- CAS : 869071-80-7
- Molecular Formula : C₁₇H₂₄FN₃O₅S
- Differences :
- Benzenesulfonyl group : Lacks the 2-methyl substituent (4-fluoro only vs. 4-fluoro-2-methyl in the target).
- Substituent on ethanediamide : 2-Methylpropyl (branched alkyl vs. linear 3-phenylpropyl).
- Key implications :
- The 2-methylpropyl chain (shorter and branched) could lower lipophilicity compared to the target’s 3-phenylpropyl group.
Comparative Analysis Table
Key Structural Insights
Role of the Benzenesulfonyl Group :
- The 4-fluoro-2-methyl substitution in the target compound likely enhances electron-withdrawing effects and steric bulk compared to Compound B. This could stabilize interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrases) .
Ethanediamide Modifications :
- The 3-phenylpropyl chain in the target compound introduces a longer hydrophobic spacer, which may improve binding to hydrophobic pockets in biological targets. In contrast, Compound A’s 2-methoxybenzyl group could favor hydrogen bonding .
Research Implications
- Pharmacokinetics : The target compound’s 3-phenylpropyl group may prolong half-life due to increased lipophilicity but could also raise toxicity risks.
- Structure-Activity Relationship (SAR) : Systematic studies comparing these analogues are needed to optimize substituent effects on potency and selectivity.
Biological Activity
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Oxazinan Ring : This cyclic structure contributes to the compound's stability and biological activity.
- Fluorinated Benzenesulfonyl Group : Enhances binding affinity to biological targets.
- Ethanediamide Moiety : Plays a crucial role in the compound's interaction with enzymes and receptors.
The molecular formula is approximately with a molecular weight of 450.48 g/mol.
Synthesis
The synthesis of this compound involves several steps:
- Preparation of Intermediates : Starting materials are reacted under controlled conditions to form key intermediates.
- Coupling Reaction : The final product is synthesized through a coupling reaction between the benzyl group and ethanediamide, often requiring specific bases and solvents to optimize yield.
Table 1: Summary of Synthesis Steps
| Step | Description |
|---|---|
| 1 | Formation of oxazinan intermediates |
| 2 | Introduction of the benzenesulfonyl group |
| 3 | Coupling with phenylpropyl moiety |
This compound interacts with specific enzymes, leading to inhibition of their activity. This interaction is critical for understanding its therapeutic potential, particularly in oncology.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including:
- MCF-7 (Breast Cancer)
- HeLa (Cervical Cancer)
- HCT116 (Colon Cancer)
Using MTT assays, the following IC50 values were observed:
Table 2: Cytotoxicity Data
| Cell Line | IC50 (μM) | Selectivity Ratio (Cancer/Non-Cancer) |
|---|---|---|
| MCF-7 | 12.8 | 3.0 |
| HeLa | 12.7 | 4.0 |
| HCT116 | 8.0 | 11.0 |
These results indicate that the compound exhibits significant selectivity towards cancer cells compared to non-malignant cells, demonstrating its potential as an anticancer agent.
Apoptotic Activity
The compound has also been shown to induce apoptosis in cancer cells. Key biochemical markers such as DNA fragmentation and loss of mitochondrial membrane potential were assessed, indicating that it effectively triggers apoptotic pathways in sensitive cell lines.
Study 1: Efficacy Against Colon Cancer
A recent study focused on the efficacy of this compound against HCT116 cells. The study found that at an IC50 of 8 μM, the compound was significantly more effective than conventional treatments like cisplatin, highlighting its potential as a lead compound for further development in colon cancer therapy.
Study 2: Selectivity Profile
Another research effort evaluated the selectivity profile of this compound across various cell lines. The findings indicated that it maintained a selectivity ratio significantly higher than other tested compounds, suggesting a promising therapeutic window for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
